

Spectroscopic Analysis of 4-(Benzylxy)benzaldehyde: A Technical Guide

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Compound of Interest

Compound Name: 4-(Benzylxy)benzaldehyde

Cat. No.: B128563

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This guide provides a comprehensive overview of the spectroscopic data for **4-(Benzylxy)benzaldehyde**, a key intermediate in various chemical syntheses. The following sections present its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with detailed experimental protocols for data acquisition. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis.

Spectroscopic Data Summary

The empirical formula for **4-(Benzylxy)benzaldehyde** is C₁₄H₁₂O₂, with a molecular weight of 212.24 g/mol. The following tables summarize the key spectroscopic data obtained for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (400 MHz, CDCl₃)

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
9.88	s	1H	Aldehyde (-CHO)
7.83	d	2H	Aromatic (ortho to -CHO)
7.42	m	5H	Phenyl group of benzyl
7.07	d	2H	Aromatic (ortho to -OCH ₂)
5.14	s	2H	Methylene (-OCH ₂)

¹³C NMR (100 MHz, CDCl₃)

Chemical Shift (δ) ppm	Assignment
190.7	Aldehyde Carbonyl (C=O)
163.8	Aromatic (C-O)
136.0	Aromatic (ipso-C of benzyl)
131.9	Aromatic (CH, ortho to -CHO)
129.8	Aromatic (ipso-C of benzaldehyde)
128.7	Aromatic (CH of benzyl)
128.3	Aromatic (CH of benzyl)
127.5	Aromatic (CH of benzyl)
115.1	Aromatic (CH, ortho to -OCH ₂)
70.1	Methylene (-OCH ₂)

Infrared (IR) Spectroscopy

The IR spectrum of **4-(Benzylxy)benzaldehyde** exhibits characteristic absorption bands corresponding to its functional groups.

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3060	Medium	Aromatic C-H Stretch
~2850, ~2750	Weak	Aldehyde C-H Stretch (Fermi doublet)
~1700	Strong	Carbonyl (C=O) Stretch of Aldehyde
~1600, ~1580, ~1510	Medium-Strong	Aromatic C=C Bending
~1250, ~1160	Strong	Aryl Ether C-O Stretch
~740, ~690	Strong	Monosubstituted Benzene C-H Bending

Mass Spectrometry (MS)

The mass spectrum was obtained via electron ionization (EI).

m/z	Relative Intensity (%)	Assignment
212	10.7	[M] ⁺ (Molecular Ion)
91	100.0	[C ₇ H ₇] ⁺ (Tropylium ion, Base Peak)
65	9.5	[C ₅ H ₅] ⁺
92	8.2	[C ₇ H ₈] ⁺
213	1.6	[M+1] ⁺

Experimental Protocols

The following are detailed methodologies for the acquisition of the presented spectroscopic data.

NMR Spectroscopy

- Sample Preparation: Approximately 10-20 mg of **4-(BenzylOxy)benzaldehyde** was dissolved in ~0.7 mL of deuterated chloroform (CDCl_3) containing tetramethylsilane (TMS) as an internal standard (0 ppm). The solution was transferred to a 5 mm NMR tube.
- Instrumentation: ^1H and ^{13}C NMR spectra were recorded on a 400 MHz spectrometer.
- Data Acquisition:
 - For ^1H NMR, 16 scans were acquired with a relaxation delay of 1 second.
 - For ^{13}C NMR, 1024 scans were acquired with a relaxation delay of 2 seconds.
- Data Processing: The raw data was Fourier transformed, and the resulting spectra were phase and baseline corrected. Chemical shifts were referenced to the TMS signal.

Infrared (IR) Spectroscopy

- Sample Preparation: A small amount of solid **4-(BenzylOxy)benzaldehyde** was placed directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
- Instrumentation: The spectrum was recorded using a Fourier-transform infrared (FTIR) spectrometer.
- Data Acquisition: The spectrum was obtained by averaging 32 scans at a resolution of 4 cm^{-1} . A background spectrum of the clean ATR crystal was recorded prior to the sample analysis and subtracted from the sample spectrum.
- Data Processing: The resulting transmittance spectrum was converted to absorbance.

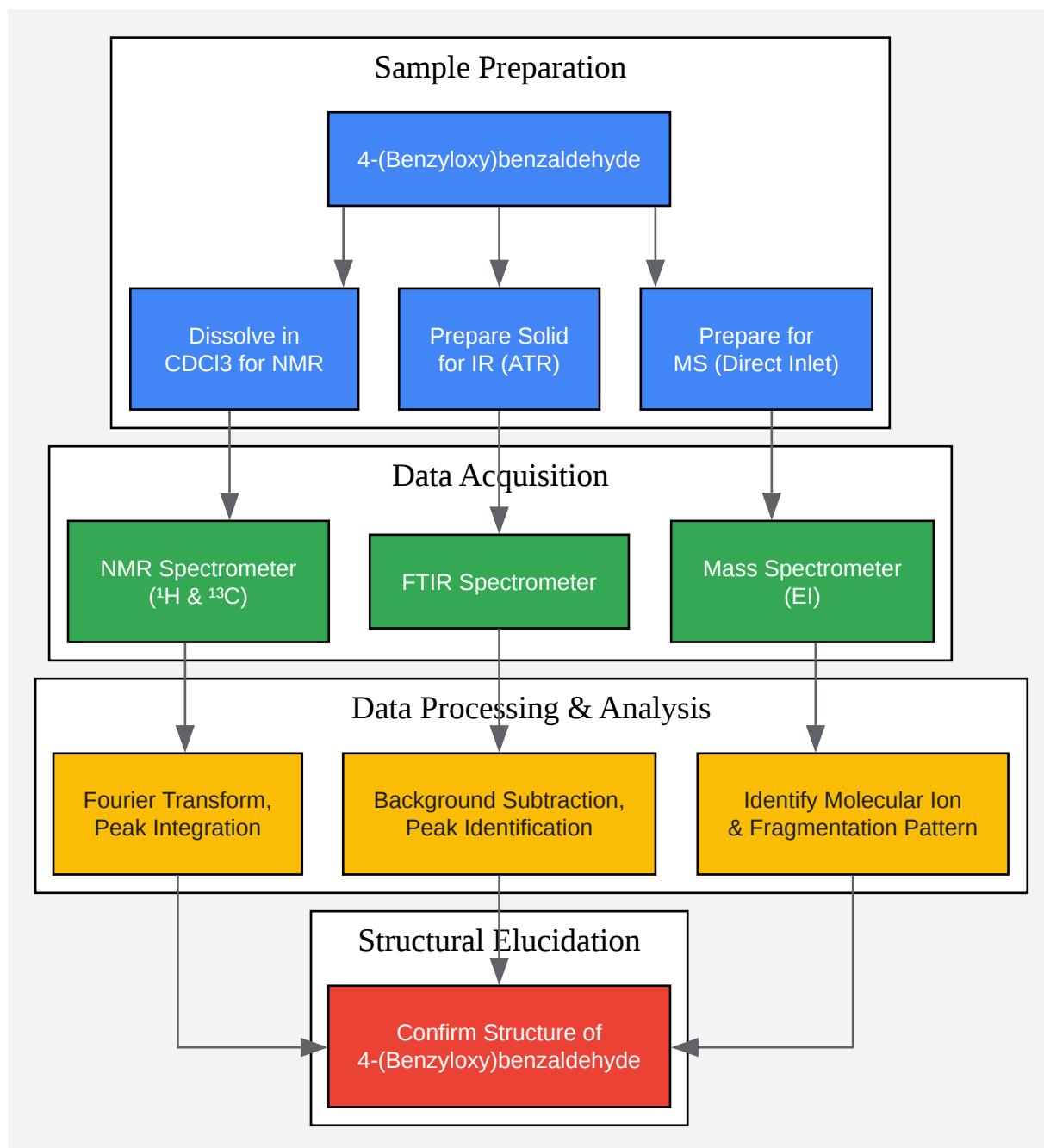
Mass Spectrometry

- Sample Introduction: The sample was introduced into the mass spectrometer via a direct insertion probe.
- Instrumentation: An electron ionization (EI) mass spectrometer was used.
- Ionization: The sample was ionized using a 70 eV electron beam.

- Mass Analysis: The resulting ions were separated by a quadrupole mass analyzer.
- Detection: Ions were detected by an electron multiplier, and the signal was processed to generate the mass spectrum.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **4-(Benzylxy)benzaldehyde**.



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Caption: Workflow for Spectroscopic Analysis of **4-(BenzylOxy)benzaldehyde**.

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